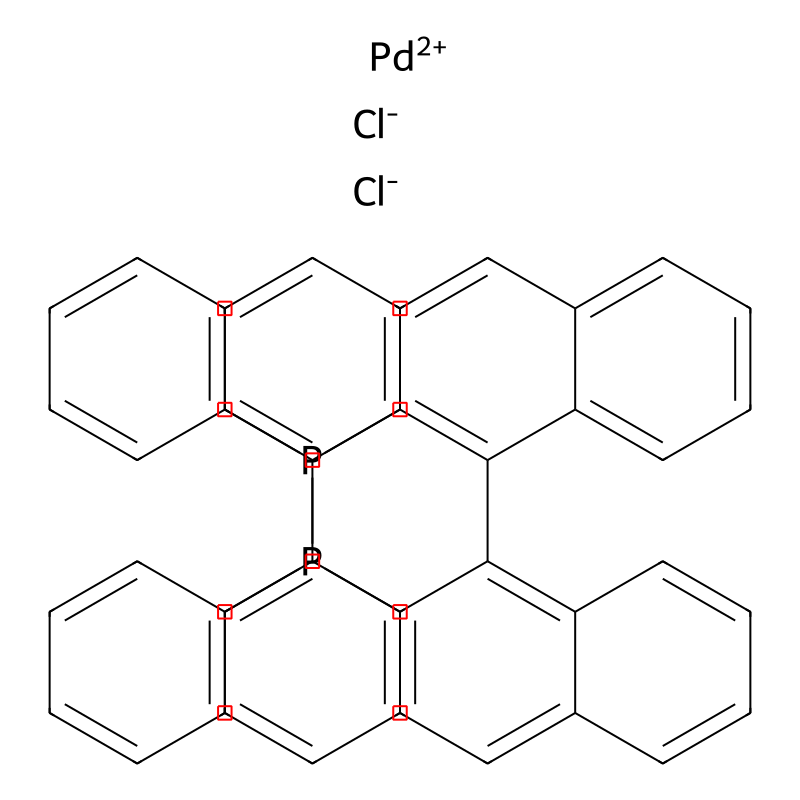

PdCl2(BINAP)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dichloro[2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]palladium(II), commonly referred to as Palladium dichloride with BINAP ligand, is a coordination complex that plays a significant role in catalysis, particularly in cross-coupling reactions. The compound features a palladium center coordinated to two chloride ions and a bidentate ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The unique structure of BINAP, which consists of two diphenylphosphino groups attached to a binaphthyl backbone, allows for effective chiral induction and enhances the selectivity of catalytic reactions. This compound is notable for its ability to facilitate various organic transformations, including the Heck reaction and other cross-coupling methodologies .

- Substrate Binding: Reactant molecules bind to the Pd center and the BINAP ligand creates a pocket with specific steric interactions.

- Activation: PdCl2(BINAP) activates the reactants, making them more susceptible to reaction.

- Diastereoselective Transition State: The chiral environment created by BINAP favors a specific orientation of the reactants, leading to a diastereoselective transition state (an unstable intermediate state).

- Product Formation: The reaction proceeds through the favored transition state, resulting in the formation of the desired enantiomer.

Detailed mechanistic pathways for specific reactions involving PdCl2(BINAP) can be found in relevant literature.

- Wear gloves, safety glasses, and a lab coat when handling.

- Avoid inhalation and ingestion.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical disposal regulations.

Palladium dichloride with BINAP is primarily utilized in catalytic reactions such as:

- Heck Reaction: This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes. The presence of the BINAP ligand enhances the reaction's selectivity and efficiency by providing chiral environments that influence the stereochemistry of the product .

- Suzuki Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl boronic acids with aryl halides. The palladium complex facilitates this transformation effectively due to its ability to undergo oxidative addition and reductive elimination steps .

- Stille Coupling: Similar to Suzuki coupling, this reaction involves the coupling of organotin reagents with aryl halides. The palladium complex acts as a catalyst, enabling the formation of carbon-carbon bonds .

The synthesis of Palladium dichloride with BINAP typically involves the following steps:

- Formation of Palladium Complex: The reaction between palladium(II) chloride and BINAP in an appropriate solvent leads to the formation of the desired complex. For example:python

PdCl2 + BINAP → PdCl2(BINAP) - Purification: The resulting complex can be purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

- Characterization: Techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Palladium dichloride with BINAP is widely used in various applications:

- Catalysis in Organic Synthesis: It serves as a catalyst for numerous organic reactions, including Heck, Suzuki, and Stille reactions, facilitating the formation of complex organic molecules.

- Asymmetric Synthesis: Due to its chiral nature, it is utilized in asymmetric synthesis processes where enantiomerically enriched products are desired.

- Material Science: It has potential applications in developing new materials through polymerization reactions catalyzed by palladium complexes .

Studies on interaction mechanisms involving Palladium dichloride with BINAP have revealed insights into its catalytic behavior. Research indicates that the electronic properties of both the palladium center and the BINAP ligand significantly influence reaction outcomes. For instance:

- Ligand Effects: Variations in ligand structure can alter catalytic activity and selectivity. The bite angle and steric hindrance provided by BINAP affect how substrates interact with the palladium center during reactions .

- Solvent Effects: The choice of solvent can also impact the reactivity and selectivity of palladium-catalyzed reactions. Different solvents may stabilize various intermediates or transition states during catalytic cycles .

Palladium dichloride with BINAP can be compared with several other palladium complexes that utilize different ligands or structures:

| Compound Name | Ligand Type | Unique Features |

|---|---|---|

| Palladium dichloride with triphenylphosphine | Monodentate phosphine | Less sterically hindered; often used in simpler coupling reactions |

| Palladium acetate with phosphine ligands | Monodentate phosphine | Typically used for oxidative addition reactions |

| Palladium dichloride with phosphine oxide | Bidentate phosphine oxide | Exhibits different coordination chemistry than BINAP |

Palladium dichloride with BINAP stands out due to its ability to provide high levels of chirality and selectivity in asymmetric synthesis compared to these other compounds . Its unique structural features allow it to stabilize reactive intermediates more effectively, making it a preferred choice for many catalytic applications.

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant